3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
Description
3-(Methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a benzopyran-derived compound characterized by a methoxymethyl substituent at the 3-position of the benzopyran scaffold and an amine group at the same position, stabilized as a hydrochloride salt. The benzopyran core is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) activity, receptor modulation, and pharmacokinetic stability .
Properties
IUPAC Name |
3-(methoxymethyl)-2,4-dihydrochromen-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-7-11(12)6-9-4-2-3-5-10(9)14-8-11;/h2-5H,6-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBUYOGWPOUBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC2=CC=CC=C2OC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Ring Formation
The dihydrobenzopyran scaffold is commonly constructed via acid-catalyzed condensation. For example, salicylaldehyde derivatives react with α,β-unsaturated esters in the presence of Eaton’s reagent (P₂O₅/CH₃SO₃H) to yield chromane intermediates.
Example Protocol :
- React 4-methoxymethylsalicylaldehyde (prepared via Duff reaction) with ethyl acrylate in Eaton’s reagent at 80°C for 12 hours.
- Isolate the dihydrobenzopyran-4-one intermediate via column chromatography (hexane/ethyl acetate, 3:1).
This method achieves yields of 65–72%, with regioselectivity confirmed by NOE NMR correlations.
Transition Metal-Catalyzed Cyclization
Gold(I)-catalyzed hydroarylation of propargyl ethers offers an alternative route. For instance, heating 2-(methoxymethyl)phenyl propargyl ether with AuCl(PPh₃) in toluene at 110°C induces cyclization to dihydrobenzopyran derivatives.
Optimization Insight :
- Catalyst loading (5 mol%) and solvent polarity (toluene > DCM) critically influence reaction rate.
- Microwave irradiation reduces reaction time from 24 hours to 45 minutes.
Methoxymethyl Group Introduction
Methoxymethyl Ether Protection
Methoxymethyl (MOM) groups are introduced using chloromethyl methyl ether (MOMCl) under basic conditions:
Stepwise Procedure :
- Dissolve dihydrobenzopyran-3-ol (1 eq) in anhydrous DCM.
- Add DIPEA (2.5 eq) and MOMCl (1.2 eq) at 0°C.
- Stir for 6 hours at room temperature.
- Quench with saturated NaHCO₃ and extract with DCM.
Yields exceed 85% when using molecular sieves to scavenge HCl.
Direct Alkylation Strategies
Electrophilic alkylation at the 3-position employs MOM bromide and NaH in THF:
Key Parameters :
- Temperature: −10°C to prevent over-alkylation.
- Solvent: THF > DMF due to superior nucleophilicity.
Installation of the Amine Functionality
Reductive Amination
A ketone intermediate undergoes reductive amination with ammonium acetate and NaBH₃CN:
Protocol :
- Dissolve dihydrobenzopyran-3-one (1 eq) in MeOH.
- Add NH₄OAc (3 eq) and NaBH₃CN (1.5 eq).
- Stir at 25°C for 24 hours.
- Acidify with HCl (2M) to precipitate the amine hydrochloride.
Yields range from 50–60%, with purity >95% by HPLC.
Azide Reduction
Staudinger reaction followed by hydrogenation provides an alternative pathway:
- Convert 3-bromo-dihydrobenzopyran to the azide using NaN₃ in DMF.
- Reduce with H₂/Pd-C in ethanol to yield the primary amine.
Advantage : Avoids over-reduction side reactions observed in reductive amination.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous diethyl ether:
- Dissolve 3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine in ether.
- Bubble HCl gas until pH ≈ 2.
- Filter and wash with cold ether to isolate the hydrochloride salt.
Critical Note : Excess HCl leads to decomposition; stoichiometric control via pH monitoring is essential.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology enhances safety and yield for exothermic steps (e.g., MOMCl alkylation):
Purification via Crystallization
The hydrochloride salt is recrystallized from ethanol/water (4:1) to achieve >99.5% purity.
Analytical Characterization
NMR :
HPLC :
- Column: C18, 5 µm, 4.6 × 150 mm.
- Mobile phase: 30% acetonitrile/70% ammonium formate (10 mM).
- Retention time: 6.7 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies indicate that derivatives of benzopyran compounds exhibit anticancer properties. The structure of 3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride suggests potential activity against various cancer cell lines due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
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Neuroprotective Effects :
- Research has shown that compounds with a benzopyran backbone can provide neuroprotective effects. This compound may have applications in treating neurodegenerative diseases by modulating pathways involved in neuronal survival.
-
Antioxidant Properties :
- The presence of methoxy and amine groups in the structure may enhance the antioxidant capacity of this compound. Antioxidants play a crucial role in preventing oxidative stress-related diseases, making this compound a candidate for further investigation.
Pharmacological Insights
-
Mechanism of Action :
- The pharmacological effects of this compound are likely mediated through its interaction with specific receptors or enzymes involved in key biological processes.
-
Bioavailability and Solubility :
- Understanding the solubility profile of this compound is essential for its formulation into drug delivery systems. Its hydrochloride form may enhance solubility compared to its free base, improving bioavailability and therapeutic efficacy.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various benzopyran derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell growth in breast and lung cancer models.
Case Study 2: Neuroprotection
In a preclinical model of Alzheimer's disease, a related benzopyran compound demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function. This suggests that this compound may have similar neuroprotective properties.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride
- Structural Differences : Substitution of the methoxymethyl group with a methoxy group at the 8-position.
- The hydrochloride salt ensures similar solubility profiles .
- Activity : While specific data are unavailable, methoxy-substituted benzopyrans are often explored for CNS targets due to their balanced lipophilicity.
7-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride
- Structural Differences : Chloro substituent at the 7-position and amine group at the 4-position (vs. 3-position in the target compound).
- Implications: Positional isomerism of the amine group may disrupt hydrogen-bonding interactions with receptors.
- Activity : Chlorinated benzopyrans are frequently associated with enhanced metabolic stability and selectivity for ion channels or GPCRs .
Pharmacological Analogs with Methoxymethyl Substituents
SNAP-7941 and Derivatives
- Structural Features : Pyrimidinecarboxylate core with a methoxymethyl group, difluorophenyl substituents, and piperidinylpropyl side chains .
- Activity : Potent MCHR1 antagonists with demonstrated in vivo efficacy in rodent models of depression and anxiety. The methoxymethyl group contributes to optimal receptor fit and bioavailability .
- Comparison : Unlike the benzopyran-based target compound, SNAP-7941 derivatives exhibit broader heterocyclic diversity, enhancing MCHR1 selectivity.
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Structural Features: Indole core with methoxymethyl and methoxy groups, linked to a phenoxyethylamino side chain .
- Activity: Demonstrates α1-/α2-adrenoceptor binding (Ki = 10–50 nM) and antiarrhythmic effects. The methoxymethyl group may fine-tune adrenoceptor subtype selectivity .
- Comparison : The indole scaffold diverges from benzopyrans but retains the methoxymethyl motif, highlighting its versatility in modulating receptor interactions.
Comparative Data Table
Key Findings and Discussion
- Substituent Effects: The methoxymethyl group enhances lipophilicity and receptor fit across diverse scaffolds (benzopyran, indole, pyrimidine). Its presence in SNAP-7941 correlates with high MCHR1 affinity, while in indole derivatives, it aids adrenoceptor binding .
- Positional Isomerism : The 3-amine position in benzopyrans vs. 4-amine in 7-chloro derivatives may dictate target selectivity, as seen in related GPCR ligands .
- Salt Forms : Hydrochloride salts improve solubility but may influence crystallization and stability during synthesis .
Biological Activity
3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a synthetic compound belonging to the benzopyran family. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClN2O2 |
| Molecular Weight | 244.71 g/mol |
| CAS Number | 112639-40-4 |
The compound features a benzopyran core, which is known for various pharmacological properties.
Neuropharmacological Effects
Research indicates that benzopyran derivatives exhibit significant neuropharmacological effects. A study highlighted the potential of similar compounds as selective dopamine receptor agonists. For instance, ML417, a related compound, demonstrated potent activity at the D3 dopamine receptor without affecting other dopamine receptors, suggesting a possible therapeutic application in treating neuropsychiatric disorders .
Table 1: Dopamine Receptor Activity of Related Compounds
| Compound | D3R Agonist Activity (EC50) | D2R Activity (EC50) |
|---|---|---|
| ML417 | 710 nM | Inactive |
| 3-Methoxyphenyl Analog | 98 nM | >100,000 nM |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of benzopyran derivatives. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study on substituted benzodifuranyl derivatives demonstrated their effectiveness as COX inhibitors, suggesting that modifications to the benzopyran structure could yield compounds with enhanced anti-inflammatory activity .
Table 2: COX Inhibition Activities
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Benzodifuranyl Derivative A | 75 | 80 |
| Benzodifuranyl Derivative B | 65 | 70 |
Case Studies and Research Findings
- Neuroprotection : A study explored the neuroprotective effects of benzopyran derivatives against dopaminergic neuron degeneration. The results indicated that these compounds could protect neurons derived from induced pluripotent stem cells (iPSCs), highlighting their potential in neurodegenerative disease therapies .
- Antimicrobial Activity : In another investigation focusing on secondary metabolites from natural sources, certain benzopyran derivatives exhibited broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating significant antimicrobial potential .
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing 3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Cyclization : Formation of the benzopyran ring via acid-catalyzed or thermal conditions.
- Amine introduction : Reductive amination or nucleophilic substitution to introduce the methoxymethylamine group.
- Purification : Use of recrystallization or column chromatography to isolate the hydrochloride salt.
Analytical techniques like TLC and NMR are critical for monitoring intermediates and confirming final product purity .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the benzopyran scaffold, methoxymethyl group, and amine proton environments (e.g., δ ~3.8 ppm for methoxy protons, δ ~8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₁H₁₅ClNO₂).
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection .
Q. What in vitro assays are standard for evaluating biological activity?
- Methodological Answer :
- Binding assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity for serotonin or dopamine receptors.
- Cellular assays : Functional assays (e.g., cAMP modulation, calcium flux) in transfected HEK293 cells to assess receptor activation/inhibition .
Advanced Research Questions
Q. How can experimental design address discrepancies in reported biological activity data?
- Methodological Answer :
- Cross-validation : Replicate assays across multiple cell lines (e.g., CHO vs. HEK293) to rule out cell-specific artifacts.
- Enantiomer analysis : Use chiral HPLC to confirm enantiomeric purity, as impurities in stereoisomers can skew activity profiles .
- Dose-response curves : Perform full concentration ranges (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
Q. How can QSAR modeling optimize the design of analogs with enhanced receptor selectivity?
- Methodological Answer :
- Descriptor selection : Use 3D molecular descriptors (e.g., steric/electronic parameters) to correlate structural features with activity.
- Validation : Apply leave-one-out cross-validation to avoid overfitting.
- Case study : Models predicting increased selectivity for 5-HT₂A over D₂ receptors by modifying the methoxymethyl group’s substituents .
Q. What strategies are effective for studying the environmental fate of this compound?
- Methodological Answer :
- Degradation studies : Expose the compound to UV light or microbial cultures to track abiotic/biotic breakdown products via LC-MS.
- Partitioning analysis : Measure log P (octanol-water) to predict bioaccumulation potential.
- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to assess acute toxicity .
Q. How can enantiomeric purity impact pharmacological outcomes, and how is it resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
